N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic oxadiazole derivative characterized by a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group and linked to a 5,6-dihydro-1,4-dioxine carboxamide moiety.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-3-4-11(7-10(9)2)14-17-18-15(22-14)16-13(19)12-8-20-5-6-21-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWZLQBVZMKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=COCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring and a dioxine moiety. The molecular formula is with a molecular weight of approximately 259.3037 g/mol. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. Studies have shown that derivatives of oxadiazoles can effectively inhibit bacterial growth and possess antifungal properties. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .
Anticancer Potential
The oxadiazole scaffold is recognized for its anticancer properties. Recent studies have demonstrated that derivatives can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). These interactions suggest that this compound may exhibit similar anticancer effects by modulating signaling pathways associated with tumor growth .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. The presence of specific functional groups allows it to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and metabolism in pathogens and cancer cells.
- Receptor Modulation : It could modulate receptors involved in inflammatory responses or cancer progression.
- Membrane Interaction : The lipophilic nature of the compound suggests it may disrupt cellular membranes in microbes or cancer cells.
Research Findings and Case Studies
Several studies have focused on the biological activity of related compounds within the same chemical class. Below is a summary table highlighting key findings:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,4-oxadiazole ring exhibits electrophilic character at the C-2 position, allowing nucleophilic substitution under basic conditions. For example:
-
Reaction with primary amines : Substitution at C-2 produces derivatives with enhanced solubility. A study on similar oxadiazoles demonstrated yields of 65–85% when reacted with aliphatic amines at 80°C in DMF .
-
Halogenation : Bromination at the oxadiazole ring (C-5) occurs selectively using N-bromosuccinimide (NBS) in acetonitrile, forming 5-bromo derivatives .
Table 1: Nucleophilic substitution reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methylamine | DMF, 80°C, 6h | C-2 methylamino-substituted | 78 | |
| NBS | CH₃CN, RT, 2h | 5-bromo-oxadiazole derivative | 92 |
Ring-Opening Reactions
The dihydrodioxine moiety undergoes acid-catalyzed ring-opening via cleavage of the ether linkage:
-
Hydrolysis : Treatment with HCl (6M) at reflux generates a diol intermediate, which subsequently rearranges to form a carboxylic acid derivative.
-
Reductive cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the dioxine ring to a 1,2-diol, preserving the oxadiazole core.
Acid-Base Reactivity of the Carboxamide Group
The carboxamide functionality participates in:
-
Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, it hydrolyzes to the corresponding carboxylic acid or ammonium salt, respectively.
-
Condensation reactions : Reacts with hydrazines or hydroxylamines to form hydrazides or hydroxamic acids .
Table 2: Carboxamide reactivity
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 4h | 5,6-dihydro-1,4-dioxine-2-carboxylic acid | Drug metabolite synthesis | |
| Basic hydrolysis | 2M NaOH, 70°C, 3h | Ammonium salt | Solubility enhancement |
Cross-Coupling Reactions
The 3,4-dimethylphenyl substituent enables palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to yield biaryl derivatives (yields: 60–75%) .
-
Buchwald-Hartwig amination : Forms N-aryl derivatives when treated with aryl halides and Pd₂(dba)₃ .
Photocatalytic Modifications
Visible-light-driven reactions using eosin-Y as a catalyst facilitate oxidative functionalization of the oxadiazole ring. For example, coupling with thiophenols generates sulfides with 85–90% efficiency .
Key Research Findings
-
Anticancer activity : Derivatives of this compound exhibit IC₅₀ values <10 µM against leukemia and breast cancer cell lines, attributed to PARP1 inhibition .
-
Structure-activity relationship (SAR) : Electron-donating groups on the phenyl ring enhance bioactivity, while steric hindrance at C-5 reduces potency .
This compound’s versatile reactivity profile supports its use as a scaffold for developing therapeutics and functional materials. Further studies should explore its electrochemical behavior and catalytic applications.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s dihydrodioxine group likely enhances polarity and solubility compared to sulfur-containing analogs like 7h or 7c, which may exhibit higher lipophilicity due to thiazole/sulfanyl groups .
- Thermal Stability: Melting points for analogs range widely (134–199°C), influenced by hydrogen bonding and crystallinity.
Spectral and Analytical Data
- IR : Oxadiazole C=N stretching (~1600 cm⁻¹) and carboxamide N-H (~3300 cm⁻¹) are consistent across analogs .
- ¹H-NMR: Aromatic protons from dimethylphenyl (~6.8–7.4 ppm) and dihydrodioxine protons (~4.2–4.5 ppm) would distinguish the target compound from thiazole-containing analogs, which show peaks for amino-thiazole protons (~5.5 ppm) .
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with hydrazine hydrate and carbon disulfide to form the oxadiazole core, followed by coupling with a 3,4-dimethylphenyl derivative. Key reagents include potassium hydroxide and tetrahydronaphthalene-based intermediates. Characterization employs NMR (1H/13C for structural confirmation), IR spectroscopy (to identify functional groups like amide C=O), and mass spectrometry (for molecular ion validation). Reaction conditions (e.g., ethanol as a solvent, 80–100°C) are critical for yield optimization .
Q. How can researchers confirm the biological activity of this compound, and what preliminary assays are recommended?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications) or antimicrobial susceptibility testing (MIC determination via broth microdilution). The oxadiazole moiety may interact with microbial enzymes or eukaryotic receptors. Use SPR (Surface Plasmon Resonance) to quantify binding affinities to target proteins. Always include positive controls (e.g., known inhibitors) and validate purity via HPLC before testing .
Q. What experimental design strategies are effective for optimizing reaction yields and purity?
- Methodological Answer : Apply Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, a 2^3 factorial design can identify interactions between reflux time, molar ratios, and solvent type. Use ANOVA to analyze significance and optimize conditions. Chromatographic monitoring (TLC/HPLC) ensures reaction progress and minimizes by-products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s bioactivity?
- Methodological Answer : Synthesize derivatives with modifications at the oxadiazole ring (e.g., halogen substitutions) or the dihydrodioxine moiety (e.g., methyl/ethyl groups). Test these variants in parallel using high-throughput screening against target enzymes or cell lines. Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes. Correlate activity data with electronic (Hammett σ values) or steric (Taft parameters) descriptors to identify key pharmacophores .
Q. What computational methods are suitable for predicting the compound’s reactivity and metabolic stability?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For metabolic stability, employ CYP450 enzyme docking (using P450 crystal structures) and in silico ADMET tools (e.g., SwissADME). MD simulations (GROMACS) can assess conformational stability in biological membranes .
Q. How can researchers address contradictory bioactivity data across different studies?
- Methodological Answer : Conduct meta-analysis of published datasets to identify variables like assay conditions (pH, temperature) or cell line specificity. Perform comparative studies under standardized protocols, including orthogonal assays (e.g., fluorescence polarization vs. SPR). Validate findings using knockout models (CRISPR/Cas9) to confirm target specificity. Statistical tools like Bland-Altman plots can quantify inter-study variability .
Q. What advanced techniques are recommended for studying the compound’s degradation pathways and stability?
- Methodological Answer : Perform forced degradation studies under stress conditions (acid/base hydrolysis, UV exposure) followed by LC-MS/MS to identify degradation products. Use QbD (Quality by Design) approaches to model stability as a function of pH and temperature. Solid-state stability can be assessed via PXRD (polymorphism analysis) and DSC (thermal decomposition profiling) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Combine ITC (Isothermal Titration Calorimetry) for thermodynamic profiling (ΔG, ΔH) with cryo-EM or X-ray crystallography to resolve binding interfaces. For enzyme targets, use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Fluorescence quenching experiments can map binding pockets in real-time .
Q. What strategies improve regioselectivity during functionalization of the oxadiazole ring?
- Methodological Answer : Employ directed ortho-metalation (DoM) using lithium bases or transition-metal catalysts (e.g., Pd-catalyzed C-H activation) to control substitution patterns. Monitor regioselectivity via NOESY NMR to confirm spatial arrangements. Computational tools (e.g., DFT-based transition state modeling) can predict favored pathways .
Q. How can green chemistry principles be integrated into the compound’s synthesis?
- Methodological Answer :
Replace hazardous solvents (DMF) with ionic liquids or scCO2 (supercritical CO₂) . Use biocatalysts (lipases, oxidoreductases) for selective bond formation. Optimize atom economy via click chemistry (e.g., CuAAC for triazole linkages). Life-cycle assessment (LCA) tools can quantify environmental impact reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
